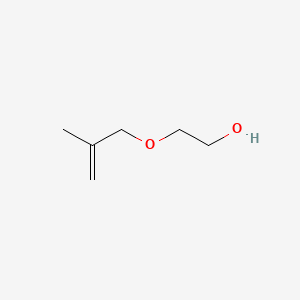

2-(2-Methylallyloxy)ethanol

Description

The exact mass of the compound this compound is 116.083729621 g/mol and the complexity rating of the compound is 68.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)5-8-4-3-7/h7H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZYNOXVRGBQKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31497-33-3 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-2-propen-1-yl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31497-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31497-33-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-2-propen-1-yl)-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Contextualization of Allyloxy and Ethanol Moieties in Modern Synthesis and Materials Science

The academic and industrial interest in 2-(2-Methylallyloxy)ethanol stems from the distinct and complementary nature of its two primary functional groups: the allyloxy group and the ethanol (B145695) group.

The allyloxy group , characterized by a vinyl group attached to an oxygen atom, is a versatile functional handle in organic synthesis. The double bond can participate in a wide array of reactions, including additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. In polymer science, this unsaturation is a key site for polymerization, particularly through radical mechanisms, and for post-polymerization modifications. The allyl group is also a well-established protecting group for alcohols due to its stability under various conditions and the multiple strategies available for its removal. organic-chemistry.org

The ethanol moiety provides a primary hydroxyl (-OH) group, which is highly reactive and can be transformed into numerous other functional groups. It can undergo esterification, etherification, and oxidation, among other reactions. In materials science, the hydroxyl group imparts hydrophilicity and can form hydrogen bonds, influencing the solubility, thermal properties, and surface characteristics of the resulting molecules and polymers. wikipedia.org The presence of both an ether and an alcohol in the same molecule, as seen in hydroxyethyl (B10761427) ethers, contributes to their utility as solvents and intermediates. wikipedia.orgchemicalbook.com

The combination of these two moieties in a single molecule, this compound, creates a bifunctional monomer capable of participating in multiple, distinct reaction pathways. This dual reactivity is highly sought after for the synthesis of complex architectures and functional materials.

Historical Overview of Research Pertaining to Allylic Ethers and Hydroxyethyl Ethers

Research into allylic ethers and hydroxyethyl (B10761427) ethers has a long and rich history, driven by their broad utility in both laboratory and industrial settings.

Allylic ethers have been a subject of investigation for over a century. Early research focused on their synthesis and basic reactivity. A significant area of study has been the Claisen rearrangement, a jchemrev.comjchemrev.com-sigmatropic rearrangement of an allyl phenyl ether or allyl vinyl ether, which has been a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds. nih.gov In the mid-20th century, the development of transition metal catalysis, particularly with palladium, revolutionized the use of allylic compounds, including ethers, in organic synthesis. organic-chemistry.org These catalysts enable a wide range of transformations, such as allylic alkylation, amination, and cross-coupling reactions. More recently, research has focused on asymmetric catalysis to control the stereochemistry of these reactions and on the development of novel, milder deprotection strategies for allyl ethers. organic-chemistry.org

Hydroxyethyl ethers , a class of glycol ethers, gained prominence with the development of the petrochemical industry. The reaction of ethylene (B1197577) oxide with alcohols is a common industrial method for their production. smolecule.com Compounds like 2-methoxyethanol (B45455) and 2-ethoxyethanol (B86334) have been extensively used as solvents in paints, lacquers, and cleaning fluids due to their ability to dissolve a wide range of substances. nih.gov Research in this area has also been driven by the need to understand their physical properties, such as their behavior in solvent mixtures, and their applications as surfactants and in the formation of polymers. chemicalbook.comrsc.org

The convergence of these two areas of research is embodied in molecules like 2-(2-Methylallyloxy)ethanol, which combines the functionalities of both classes of compounds. This allows for the application of knowledge from both fields to the synthesis and application of these bifunctional molecules.

Scope and Research Imperatives for 2 2 Methylallyloxy Ethanol Studies

Direct Synthetic Routes to this compound

The direct synthesis of this compound is primarily achieved through etherification processes, which involve the formation of an ether bond from an alcohol and an alkylating agent.

Alkylation and Etherification Approaches

The most common method for synthesizing this compound is the Williamson ether synthesis. byjus.com This reaction involves the nucleophilic displacement of a halide ion from an alkyl halide by an alkoxide ion. byjus.comwikipedia.org The process follows an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the reactants are typically ethylene (B1197577) glycol and 3-chloro-2-methyl-1-propene (also known as methallyl chloride). guidechem.com In the first step, ethylene glycol is deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding alkoxide. google.comlibretexts.org This alkoxide then reacts with methallyl chloride to form the target ether. google.com The reaction is versatile and can be used for both symmetrical and asymmetrical ethers. byjus.com

The efficiency of the Williamson synthesis is highest with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Methallyl chloride is a primary alkyl halide, making this a suitable route. The reaction can be carried out in various solvents, including dimethyl sulfoxide (B87167) (DMSO), which has been shown to improve reaction yields and rates compared to using excess alcohol as the solvent. cdnsciencepub.com

| Reactants | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| Methoxy poly(ethylene glycol), Methallyl chloride | NaOH or KOH | None (Vacuum) | 70-85 | 3-6.7 | Not specified | google.com |

| Polyethylene (B3416737) glycol monomethyl ether, Allyl chloride | Sodium methoxide, Potassium methoxide, NaOH, or KOH | None | 45-85 | Not specified | Not specified | google.com |

| n-Butyl alcohol, n-Butyl chloride | NaOH | Dimethyl sulfoxide (DMSO) | Not specified | 9.5 | 95% | cdnsciencepub.com |

Condensation and Reduction Strategies for Intermediate Formation

Indirect routes to allyloxy compounds may involve the formation of a precursor through condensation and reduction reactions, followed by etherification. A relevant example is the synthesis of [5-(2-methyl-allyloxy)-2-nitro-phenyl]-methanol. acs.org This multi-step process begins with the synthesis of an intermediate, 5-hydroxymethyl-4-nitrophenol.

The synthesis of this intermediate involves the reduction of an aldehyde. Specifically, 5-hydroxy-2-nitrobenzaldehyde (B108354) is reduced to 5-hydroxymethyl-4-nitrophenol. acs.org This alcohol intermediate is then subjected to an etherification reaction (a type of condensation reaction) with 3-chloro-2-methyl-1-propene in the presence of a base like potassium carbonate to yield the final product. acs.org This strategy highlights how reduction and condensation steps can be integrated to build complex molecules containing the 2-methylallyloxy moiety.

| Step | Reaction | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 (Reduction) | Reduction of 5-hydroxy-2-nitrobenzaldehyde | Ethanol (B145695) | 5-Hydroxymethyl-4-nitrophenol | acs.org |

| 2 (Etherification/Condensation) | Etherification of 5-hydroxymethyl-4-nitrophenol | 3-chloro-2-methyl-1-propene, Potassium carbonate | [5-(2-Methyl-allyloxy)-2-nitro-phenyl]-methanol | acs.org |

Specialized Synthetic Approaches to Related Allyloxy Compounds

Specialized reactions, particularly rearrangements, are powerful tools for synthesizing substituted phenols from allyloxy precursors.

Claisen Rearrangement Methodologies for Allyloxyphenyl Derivatives

The Claisen rearrangement is a prominent byjus.combyjus.com-sigmatropic rearrangement that provides a powerful method for forming carbon-carbon bonds. byjus.comwikipedia.org When applied to an allyl aryl ether, the reaction typically proceeds by heating, which initiates a concerted, intramolecular rearrangement to yield an ortho-substituted phenol. jove.comlibretexts.org The reaction is believed to proceed through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org

This methodology has been applied to the synthesis of various substituted phenols. For instance, the thermal rearrangement of allyl phenyl ether produces an unstable ketone intermediate which then tautomerizes to give an ortho-substituted phenol. jove.com A specific application involves the rearrangement of 2-(2-methylallyloxy)phenol, which can be catalyzed by gamma-alumina in an organic solvent to produce 4-(2-methylallyl)-1,2-benzenediol. google.com The use of microreactors has also been explored to improve the efficiency and yield of Claisen rearrangements for allyl para-substituted phenyl ethers, often requiring high temperatures (e.g., 200°C) under conventional conditions. rsc.org

| Substrate | Catalyst/Conditions | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| Allyl aryl ether | Thermal | High boiling point solvent (e.g., Carbitol) or no solvent | ~200 | o-Allylphenol | google.com |

| Allyl para-substituted phenyl ethers | Thermal (Microreactor) | None | ~200 | 2-Allyl-substituted phenol | rsc.org |

| 2-(2-Methylallyloxy)phenol | Gamma-alumina | Chlorobenzene, Xylene, Anisole | 125-154 | 4-(2-Methylallyl)-1,2-benzenediol | google.com |

Rearrangement Reactions of Allyl Ethers to Substituted Phenols

The rearrangement of allyl ethers to substituted phenols is a key transformation in organic synthesis. The primary example is the aromatic Claisen rearrangement, which converts allyl aryl ethers into o-allylphenols. google.comlibretexts.org The reaction is intramolecular and involves the migration of the allyl group from the oxygen atom to the ortho position of the aromatic ring. libretexts.orglibretexts.org

A notable feature of this reaction is its regioselectivity. If both ortho positions on the benzene (B151609) ring are occupied by other substituents, the allyl group cannot directly migrate to these positions. In such cases, the reaction can proceed through two sequential rearrangements. jove.com The allyl group first undergoes a Claisen rearrangement to the ortho position, forming an intermediate dienone. This is followed by a byjus.combyjus.com Cope rearrangement, which moves the allyl group to the para position. Subsequent tautomerization restores the aromaticity of the ring, resulting in a p-allyl substituted phenol. jove.comorganic-chemistry.org This tandem rearrangement pathway expands the synthetic utility of the Claisen reaction, allowing for the selective synthesis of para-substituted phenols. jove.com

Reactions Involving the Allyl Ether Moiety

The unique structure of this compound, featuring both an allyl ether and a primary alcohol, allows for a diverse range of chemical transformations. The reactivity of the allyl ether moiety is of particular interest for polymerization and functionalization reactions.

Radical Polymerization Pathways and Mechanism

Radical polymerization is a fundamental process in polymer chemistry where a polymer chain is formed by the sequential addition of monomers initiated by a radical species. wikipedia.org The carbon-carbon double bond in the allyl group of this compound makes it a potential monomer for radical polymerization. The process typically involves three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: This first step involves the creation of an active radical center from an initiator molecule. wikipedia.org For vinyl monomers like this compound, radical initiation is highly effective. wikipedia.org

Propagation: The newly formed radical attacks the double bond of a monomer molecule, extending the polymer chain and creating a new radical at the end. wikipedia.org

Termination: The polymerization process concludes when the active radical chain ends are deactivated, often through coupling or disproportionation reactions. wikipedia.org

The reactivity and resulting polymer properties can be influenced by the specific conditions and initiators used. For instance, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. sigmaaldrich.com These methods often employ a catalyst system, such as a copper complex, to reversibly activate and deactivate the growing polymer chains. beilstein-journals.org

A study on the radical polymerization of 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) in various solvents, including ethanol, demonstrated that the propagation rate coefficient can be influenced by the solvent composition. rsc.org While not directly about this compound, this research highlights the importance of reaction conditions in radical polymerization processes.

Cationic Polymerization Potential and Scope

Cationic polymerization is another method of chain-growth polymerization that proceeds via a cationic active center. wikipedia.org This type of polymerization is typically initiated by systems that can generate a carbocation, such as a combination of a Lewis acid and an alcohol. wikipedia.org Monomers with electron-donating substituents that can stabilize a positive charge are generally good candidates for cationic polymerization. wikipedia.org

The combination of cationic polymerization with other polymerization techniques, such as ATRP or Ring-Opening Polymerization (ROP), allows for the synthesis of complex polymer architectures like block and graft copolymers. nih.gov

Hydrosilylation Reactions and Catalysis

Hydrosilylation is a significant reaction that involves the addition of a silicon-hydrogen bond across a carbon-carbon double or triple bond. This reaction is a versatile method for creating carbon-silicon bonds and is widely used in polymer chemistry and materials science. mdpi.com The allyl group of this compound is a suitable substrate for hydrosilylation.

The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly effective. mdpi.com The Chalk-Harrod mechanism is a widely accepted model for platinum-catalyzed hydrosilylation, involving oxidative addition of the hydrosilane to the metal center, coordination of the alkene, migratory insertion, and reductive elimination of the product. mdpi.com

A study on the synthesis of polysilsesquioxanes utilized the hydrosilylation of a derivative of this compound, specifically sodium 4-(2-methylallyloxy)benzenesulfonate, with trichlorosilane (B8805176) in the presence of a platinum catalyst. elsevierpure.comisc.ac This demonstrates the practical application of hydrosilylation on molecules containing the 2-methylallyloxy group. The regioselectivity of hydrosilylation can be influenced by the catalyst and the substrate structure, often leading to the formation of specific isomers. sigmaaldrich.com

| Catalyst System | Substrate | Product Type | Reference |

| Platinum catalyst | Sodium 4-(2-methylallyloxy)benzenesulfonate and trichlorosilane | Poly(3-(4-ethoxysulfonylphenoxy)-2-methylpropyl)silsesquioxane | elsevierpure.comisc.ac |

| [Cp*Ru(MeCN)₃]PF₆ | Terminal alkynes and silanes | α-vinylsilanes | sigmaaldrich.com |

Cycloaddition Reactivity (e.g., Diels-Alder Reactions)

Cycloaddition reactions are concerted reactions where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile to form a six-membered ring. libretexts.org The allyl group in this compound can potentially act as a dienophile in such reactions.

Another important type of cycloaddition is the [2+2] cycloaddition, which can form four-membered rings. libretexts.orgnih.gov These reactions are often promoted photochemically. libretexts.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and alkenes are a powerful tool for synthesizing substituted cyclic compounds, including benzene derivatives and cyclohexadienes. psu.edunih.gov These reactions are known for their atom economy and tolerance of various functional groups, including alcohols. psu.edu While direct examples involving this compound were not found, the presence of the alkene functionality suggests its potential participation in such transformations.

Ring-Closing Metathesis Strategies Utilizing Allylic Structures

Ring-closing metathesis (RCM) is a powerful synthetic methodology that utilizes olefin metathesis catalysts, typically based on ruthenium or molybdenum, to form cyclic alkenes from diene precursors. organic-chemistry.orgpitt.edu This reaction has broad applications in the synthesis of various ring sizes, from 5- to 30-membered rings. organic-chemistry.org The driving force for the reaction with terminal olefins is often the removal of a volatile byproduct like ethene. organic-chemistry.org

For a molecule like this compound to undergo RCM, it would need to be derivatized to contain a second double bond. For instance, esterification or etherification of the primary alcohol with a moiety containing another double bond would create a diene suitable for RCM. The efficiency and stereoselectivity of RCM depend on the catalyst, solvent, and the structure of the diene substrate. organic-chemistry.orgresearchgate.net Modern Grubbs catalysts are known for their high functional group tolerance, which would be beneficial for substrates containing the ether and hydroxyl functionalities. organic-chemistry.orgpitt.edu

Transformations of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. savemyexams.comencyclopedia.pub For the selective oxidation to an aldehyde, a mild oxidizing agent and conditions that allow for the removal of the aldehyde as it forms are typically employed. chemguide.co.uk Stronger oxidizing agents and harsher conditions, such as heating under reflux, will lead to the corresponding carboxylic acid. encyclopedia.pubchemguide.co.uk Common oxidizing agents include acidified potassium dichromate(VI), which changes color from orange to green upon reduction. savemyexams.com

The primary alcohol can also be converted into a good leaving group, such as a tosylate, by reacting with tosyl chloride. libretexts.org This transformation allows for subsequent nucleophilic substitution reactions. Additionally, the alcohol can be converted into an alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). libretexts.org

Esterification is another key reaction of the primary alcohol. This can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with a more reactive carboxylic acid derivative like an acid chloride. libretexts.org

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation to Aldehyde | Mild oxidizing agent (e.g., PCC) | 2-(2-Methylallyloxy)ethanal | chemguide.co.uk |

| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., acidified K₂Cr₂O₇, heat) | 2-(2-Methylallyloxy)acetic acid | savemyexams.comchemguide.co.uk |

| Conversion to Alkyl Halide | SOCl₂ or PBr₃ | 1-Chloro-2-(2-methylallyloxy)ethane or 1-Bromo-2-(2-methylallyloxy)ethane | libretexts.org |

| Esterification | Carboxylic acid (or acid chloride) | Ester derivative | libretexts.org |

| Conversion to Tosylate | Tosyl chloride | 2-(2-Methylallyloxy)ethyl tosylate | libretexts.org |

Esterification Reactions and Derivatives

The presence of a primary hydroxyl group makes this compound amenable to esterification reactions. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uklibretexts.org The most common method is the Fischer esterification, where the alcohol and a carboxylic acid are heated in the presence of a strong acid catalyst, like concentrated sulfuric acid or tosic acid. masterorganicchemistry.comolabs.edu.in This reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The general equation for the Fischer esterification of this compound is:

CH₂=C(CH₃)CH₂OCH₂CH₂OH + RCOOH ⇌ CH₂=C(CH₃)CH₂OCH₂CH₂OCOR + H₂O

Alternatively, for a more rapid and irreversible reaction, an acyl chloride or acid anhydride (B1165640) can be used. libretexts.org For instance, the reaction with an acyl chloride (RCOCl) proceeds vigorously at room temperature to yield the ester and hydrogen chloride gas. libretexts.org

A variety of ester derivatives of this compound can be synthesized, depending on the carboxylic acid or derivative used. These derivatives retain the methallyl ether moiety while introducing new functional groups via the ester linkage. For example, the formation of an acetate (B1210297) ester has been documented for analogous structures, such as in the synthesis of acetic acid 4-acetylamino-3-(2-methyl-allyloxy)-phenyl ester. google.com

Table 1: Potential Ester Derivatives of this compound and Corresponding Reagents

| Derivative Name | Reagent (RCOOH or RCOCl) | Resulting Ester Formula |

|---|---|---|

| 2-(2-Methylallyloxy)ethyl acetate | Acetic acid or Acetyl chloride | CH₂=C(CH₃)CH₂OCH₂CH₂OCOCH₃ |

| 2-(2-Methylallyloxy)ethyl benzoate | Benzoic acid or Benzoyl chloride | CH₂=C(CH₃)CH₂OCH₂CH₂OCOC₆H₅ |

| 2-(2-Methylallyloxy)ethyl acrylate | Acrylic acid or Acryloyl chloride | CH₂=C(CH₃)CH₂OCH₂CH₂OCOCH=CH₂ |

| 2-(2-Methylallyloxy)ethyl methanoate | Formic acid | CH₂=C(CH₃)CH₂OCH₂CH₂OCHO |

Etherification Pathways and Product Formation

Further etherification of this compound can occur at the terminal hydroxyl group. A standard method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

CH₂=C(CH₃)CH₂OCH₂CH₂OH + NaH → CH₂=C(CH₃)CH₂OCH₂CH₂O⁻Na⁺ CH₂=C(CH₃)CH₂OCH₂CH₂O⁻Na⁺ + R-X → CH₂=C(CH₃)CH₂OCH₂CH₂OR + NaX

Reductive etherification presents another pathway, where a carbonyl compound reacts with the alcohol in the presence of a reducing agent and a catalyst. For example, iron(III) chloride can catalyze the reductive etherification of aldehydes and ketones with alcohols using a silane (B1218182) reducing agent, yielding various ethers under mild conditions. organic-chemistry.org

The alkene portion of the methallyl group can also participate in etherification-type reactions. For instance, the acid-catalyzed addition of an alcohol across the double bond can form a new ether linkage, a reaction that proceeds via a carbocation intermediate and follows Markovnikov's rule. chadsprep.com

Table 2: Potential Products from Further Etherification of this compound

| Product Name | Reaction Type | Reactants |

|---|---|---|

| 1-Methoxy-2-(2-methylallyloxy)ethane | Williamson Ether Synthesis | This compound, NaH, Methyl iodide |

| 1-Ethoxy-2-(2-methylallyloxy)ethane | Williamson Ether Synthesis | This compound, NaH, Ethyl iodide |

| 1-Benzyloxy-2-(2-methylallyloxy)ethane | Williamson Ether Synthesis | This compound, NaH, Benzyl bromide |

| 2-(2-Methylallyloxy)ethyl tert-butyl ether | Acid-catalyzed addition | This compound, Isobutylene, H₂SO₄ |

Oxidation Studies and Mechanistic Insights

The primary alcohol functional group in this compound is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted to either an aldehyde or a carboxylic acid. khanacademy.org Strong oxidizing agents, such as the Jones reagent (CrO₃ in sulfuric acid), would typically oxidize the primary alcohol to a carboxylic acid. khanacademy.org Milder reagents, like pyridinium (B92312) chlorochromate (PCC), would favor the formation of the corresponding aldehyde, 2-(2-methylallyloxy)acetaldehyde.

While specific kinetic studies on the oxidation of this compound are not widely documented, research on structurally similar glycol ethers, such as 2-(2-methoxyethoxy)ethanol (B87266) (MEE) and 2-(2-ethoxyethoxy)ethanol (EEE), provides valuable mechanistic insights. doaj.orgresearchgate.neteurjchem.comscispace.com The oxidation of these compounds by reagents like ditelluratocuprate(III) (DTC) and dihydroxydiperiodato nickelate(IV) (DPN) in alkaline media has been studied spectrophotometrically. doaj.orgresearchgate.neteurjchem.com

These studies revealed that the reactions are typically first-order with respect to the oxidant (DTC or DPN) and show a fractional order dependence on the alcohol substrate. researchgate.neteurjchem.com The reaction rate is influenced by the concentrations of hydroxide and periodate/tellurate ions in the solution. researchgate.neteurjchem.com A proposed mechanism involves the formation of a complex between the alcohol and the metal oxidant, followed by a rate-determining step where the complex decomposes, often involving the generation of a free radical. researchgate.net

For the oxidation by DTC, the proposed mechanism includes a pre-equilibrium step where the active Cu(III) species forms a complex with the alcohol. researchgate.net This complex then decomposes in the rate-determining step to form a radical intermediate, which is subsequently oxidized to the final aldehyde or carboxylate product. researchgate.net

Table 3: Kinetic Data for the Oxidation of Analogous Glycol Ethers at 298.2 K

| Oxidant | Substrate | Order in Oxidant | Order in Substrate | Effect of [OH⁻] on Rate | Effect of Ligand [TeO₄²⁻/IO₄⁻] on Rate | Reference |

|---|---|---|---|---|---|---|

| Ditelluratocuprate(III) (DTC) | 2-(2-Methoxyethoxy)ethanol (MEE) | 1 | Fractional | Increase | Decrease | researchgate.net |

| Ditelluratocuprate(III) (DTC) | 2-(2-Ethoxyethoxy)ethanol (EEE) | 1 | Fractional | Increase | Decrease | researchgate.net |

| Dihydroxydiperiodato nickelate(IV) (DPN) | 2-(2-Methoxyethoxy)ethanol (MEE) | 1 | 1 | Increase | Decrease | eurjchem.com |

| Dihydroxydiperiodato nickelate(IV) (DPN) | 2-(2-Ethoxyethoxy)ethanol (EEE) | 1 | 1 | Increase | Decrease | eurjchem.com |

Catalytic Transformations Involving this compound

Role of Transition Metal Catalysts in Reactions

The methallyl group in this compound provides a reactive site for a variety of transition metal-catalyzed transformations. libretexts.org These reactions are pivotal for modifying the structure and creating more complex molecules.

Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond via catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Wilkinson's catalyst (RhCl(PPh₃)₃) are effective for this transformation, which would convert this compound to 2-(isobutoxy)ethanol.

Isomerization: Transition metal complexes, particularly those of iridium and rhodium, can catalyze the isomerization of the allyl group. For instance, iridium(I) catalysts have been used to isomerize bis(allyl) ethers to form allyl vinyl ethers, which are precursors for Claisen rearrangements. pitt.edu A similar isomerization of this compound could yield an enol ether.

Heck Reaction: The alkene can participate in palladium-catalyzed C-C bond-forming reactions, such as the Mizoroki-Heck reaction, coupling with aryl or vinyl halides. nih.gov This would attach a new substituent to the double bond.

Claisen Rearrangement: While often thermally or acid-catalyzed, the Claisen rearrangement of allyl ethers can also be facilitated by transition metal catalysts. nih.gov Complexes of palladium(II) and copper(II) have been shown to catalyze the enantioselective Claisen rearrangement of related allyloxy-indole substrates, suggesting their potential applicability. nih.gov

Domino Reactions: The reactive moieties in this compound can be engaged in domino reactions. For example, a domino Knoevenagel-hetero-Diels-Alder reaction has been reported for structural analogs like 2-(2-methylallyloxy)benzaldehydes, highlighting the synthetic utility of the methylallyl group in complex cyclizations. nih.gov

Table 4: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Catalyst | Potential Product |

|---|---|---|

| Hydrogenation | Pd/C, H₂ | 2-(Isobutoxy)ethanol |

| Olefin Isomerization | Iridium(I) complex | 2-(2-Methyl-1-propenyloxy)ethanol |

| Heck Reaction | Pd(OAc)₂, Aryl Halide | Aryl-substituted derivative |

| Catalytic Claisen Rearrangement | Cu(SbF₆)₂ or Pd(II) complex | Rearranged γ,δ-unsaturated aldehyde |

| [2+2+2] Cycloaddition | Co₂(CO)₈, with alkynes | Substituted benzene derivative |

Acid-Catalyzed Reactions and Rearrangements

Under acidic conditions, this compound can undergo several important transformations, primarily involving either the ether linkage, the alcohol, or the allyl group. libretexts.org

Claisen Rearrangement: The allyl ether functionality is prone to sigmatropic rearrangements. Upon heating, especially with a Lewis or Brønsted acid catalyst, this compound can undergo a Claisen rearrangement. This arkat-usa.orgarkat-usa.org-sigmatropic shift would lead to the formation of a γ,δ-unsaturated aldehyde. The rearrangement of the related compound 2-(2-methylallyloxy)phenol to 4-(2-methylallyl)-1,2-benzenediol is a known industrial process catalyzed by gamma-alumina, proceeding through successive Claisen and Cope rearrangements. google.com

Dehydration: The alcohol group can be eliminated as water in an acid-catalyzed dehydration reaction. libretexts.org Given the structure, this could lead to the formation of an unsaturated ether, such as 2-methyl-3-oxa-5-hexene. The reaction typically follows an E1 mechanism for secondary and tertiary alcohols and can be prone to rearrangements. libretexts.org

Addition to Alkene: The intramolecular acid-catalyzed addition of the hydroxyl group to the double bond can lead to the formation of cyclic ethers. Protonation of the double bond would form a tertiary carbocation, which could then be trapped by the internal alcohol nucleophile to form a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring.

Ether Cleavage: Strong acids, particularly hydrohalic acids like HBr or HI, can cleave the ether bond. This would result in the formation of 2-methyl-2-propen-1-ol (methallyl alcohol) and 2-bromoethanol (B42945) or 2-iodoethanol.

The mechanism for these acid-catalyzed reactions typically begins with the protonation of a Lewis basic site—either the oxygen of the alcohol, the oxygen of the ether, or the π-bond of the alkene. masterorganicchemistry.comchadsprep.com The subsequent steps, which may involve carbocation intermediates, determine the final product distribution. chadsprep.com

Derivatization and Analogous Compounds of 2 2 Methylallyloxy Ethanol

Synthesis of Functionalized Derivatives for Advanced Applications

The presence of a primary hydroxyl group in 2-(2-Methylallyloxy)ethanol makes it amenable to a range of esterification and etherification reactions, yielding functionalized monomers and intermediates. These derivatives are valuable in the development of advanced polymers and materials due to the introduction of new reactive sites or the modification of the compound's physical and chemical properties.

One of the most significant applications of this compound is in the synthesis of (meth)acrylate esters. These esters are important monomers in the polymer industry, valued for their ability to undergo free-radical polymerization. The reaction of this compound with methacrylic acid or its derivatives, such as methyl methacrylate (B99206), in the presence of an acid catalyst, yields 2-(2-Methylallyloxy)ethyl methacrylate. This process is typically conducted under conditions that favor esterification, often involving the removal of water to drive the reaction to completion. Similarly, reaction with acrylic acid or its derivatives produces 2-(2-Methylallyloxy)ethyl acrylate. These monomers are notable for retaining the methylallyl group, which can serve as a site for subsequent cross-linking or grafting reactions.

The hydroxyl group can also be functionalized through reaction with other reagents. For instance, reaction with isocyanates leads to the formation of urethane (B1682113) derivatives, which are precursors for polyurethanes. The addition of the hydroxyl group of this compound to an isocyanate, such as 2-isocyanatoethyl methacrylate, results in a molecule containing both a urethane linkage and a polymerizable methacrylate group, as well as the reactive methylallyl moiety.

Furthermore, the hydroxyl group can be reacted with anhydrides, such as maleic anhydride (B1165640), to form monoesters containing a carboxylic acid group. This reaction typically proceeds under mild conditions and introduces a new functional group that can be used for further chemical modifications or to impart specific properties, such as adhesion or water solubility, to a polymer system.

Another important derivatization pathway is hydrosilylation, which involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the methylallyl group. While this reaction primarily involves the alkene, the resulting silane (B1218182) can be a derivative of the original alcohol. More relevant to the functionalization of the hydroxyl group, analogous compounds like 2-allyloxyethanol (B34915) have been used in hydrosilylation reactions, which can lead to either C-silylation (at the double bond) or O-silylation (at the hydroxyl group), depending on the catalyst and reaction conditions.

| Derivative | Synthesis Method | Key Reagents | Potential Application |

| 2-(2-Methylallyloxy)ethyl methacrylate | Esterification | Methacrylic acid, Acid catalyst | Polymer synthesis, Cross-linkable coatings |

| 2-(2-Methylallyloxy)ethyl acrylate | Esterification | Acrylic acid, Acid catalyst | Polymer synthesis, Adhesives |

| Urethane derivative | Addition reaction | 2-Isocyanatoethyl methacrylate | Polyurethane precursors, Hybrid polymers |

| Maleic acid monoester derivative | Ring-opening esterification | Maleic anhydride | Functional polymers, Adhesion promoters |

Chemical Transformations Leading to Structurally Related Molecules

The inherent reactivity of the methylallyl group in this compound allows for a variety of chemical transformations that lead to structurally related molecules with distinct properties. These transformations often target the carbon-carbon double bond and can significantly alter the reactivity and potential applications of the resulting compound.

A key transformation is the isomerization of the 2-methylallyl group to a 1-propenyl ether derivative. This reaction can be catalyzed by transition metal complexes, particularly those of ruthenium. For the closely related compound 2-allyloxyethanol, ruthenium complexes have been shown to effectively catalyze the migration of the double bond to form 2-(1-propenyloxy)ethanol. This transformation is significant because the resulting propenyl ether has different reactivity compared to the starting allyl ether. For instance, propenyl ethers can undergo facile acid-catalyzed hydrolysis and are involved in various cycloaddition reactions.

Another important chemical transformation is the intermolecular addition of the hydroxyl group to the double bond of another molecule of this compound or a related compound. This can lead to the formation of oligomeric or polymeric acetal (B89532) products, particularly under certain catalytic conditions. For example, in the presence of some ruthenium complexes, 2-allyloxyethanol has been observed to form linear acetal oligomers.

The double bond of the methylallyl group can also undergo other addition reactions. For instance, epoxidation with a peroxy acid would yield an oxirane-containing derivative, introducing a highly reactive electrophilic site. Hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond, would produce an aldehyde, a versatile functional group for further synthetic manipulations.

| Transformation | Catalyst/Reagent | Product Type | Significance |

| Isomerization | Ruthenium complexes | 1-Propenyl ether | Altered reactivity of the double bond |

| Intermolecular Addition | Ruthenium complexes | Oligomeric acetals | Formation of larger molecules |

| Epoxidation | Peroxy acids | Epoxide derivative | Introduction of a reactive electrophilic site |

| Hydroformylation | Cobalt or Rhodium catalysts | Aldehyde derivative | Introduction of a versatile functional group |

Investigation of Structural Modifications on Reactivity Profiles

The reactivity of this compound and its derivatives is intrinsically linked to its molecular structure. Modifications to either the ether linkage or the substituents on the allyl group can have a profound impact on the reactivity of both the hydroxyl and the alkene functionalities.

The presence of the methyl group on the double bond in this compound, as compared to its unsubstituted analog 2-allyloxyethanol, influences the reactivity of the alkene. The methyl group can affect the stereochemistry and regioselectivity of addition reactions to the double bond. For example, in reactions such as hydrosilylation or hydroformylation, the methyl group can direct the incoming group to a specific carbon of the double bond due to steric and electronic effects.

Furthermore, the nature of the group attached to the hydroxyl function in the derivatized forms of this compound can influence the reactivity of the methylallyl group. For instance, a bulky ester group attached to the oxygen atom could sterically hinder the approach of a catalyst or reagent to the nearby double bond, potentially slowing down reactions at that site. Conversely, an electron-withdrawing group could influence the electron density of the ether oxygen and, through inductive effects, slightly alter the reactivity of the methylallyl moiety.

In the context of polymerization, the structure of the monomer derived from this compound plays a critical role. For example, in the free-radical polymerization of 2-(2-Methylallyloxy)ethyl methacrylate, the methylallyl group typically remains as a pendant group on the polymer backbone. The reactivity of this pendant group in subsequent cross-linking reactions can be influenced by the polymer chain's conformation and the accessibility of the double bond.

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Monomer or Cross-linking Agent in Polymer Design

Information regarding the use of 2-(2-Methylallyloxy)ethanol as a monomer for polymerization or as a cross-linking agent to form three-dimensional polymer networks is not presently available in the reviewed scientific literature. Data on its reactivity ratios, the mechanical or thermal properties of polymers derived from it, and specific examples of its application in polymer design could not be located.

Integration into Specialty Chemicals and Formulations for Industrial Applications

Details concerning the incorporation of this compound into specialty chemical formulations for industrial purposes are not documented in the available resources. There is no information regarding its function in coatings, adhesives, sealants, or other industrial products.

Utility as an Intermediate in Complex Organic Molecule Synthesis

The role of this compound as a building block or intermediate in the synthesis of more complex organic molecules is not described in the accessible chemical literature. Specific reaction schemes, yields, and the types of complex molecules synthesized from this compound are not available.

Development of High-Performance Material Precursors

There is no information available on the use of this compound as a precursor for the development of high-performance materials. Research detailing its conversion into materials with advanced thermal, mechanical, or electronic properties could not be found.

Theoretical and Computational Chemistry Studies of 2 2 Methylallyloxy Ethanol

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are a cornerstone for understanding the electronic structure and bonding characteristics of 2-(2-methylallyloxy)ethanol. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds that hold it together.

Detailed analysis of the molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For molecules like this compound, the presence of the ether oxygen and the hydroxyl group with their lone pairs of electrons, as well as the π-system of the methylallyl group, will significantly influence the character and energy of the frontier orbitals.

Two-photon absorption (2PA) spectroscopy, combined with ab initio calculations, has been used to investigate the electronic structures of alcohols like methanol (B129727) and ethanol (B145695) in the liquid phase. researchgate.net Such studies provide detailed information on the electronic excitations and the nature of the orbitals involved in these transitions. researchgate.net Similar methodologies could be applied to this compound to understand its excited state properties.

The following table presents a hypothetical summary of electronic properties for this compound that could be obtained from quantum mechanical calculations, based on typical values for similar functional groups.

| Property | Predicted Value | Significance |

| HOMO Energy | -9.5 eV | Indicates the molecule's ionization potential and susceptibility to electrophilic attack. The lone pairs on the oxygen atoms are expected to contribute significantly to the HOMO. |

| LUMO Energy | +1.2 eV | Relates to the electron affinity and reactivity towards nucleophiles. The π* orbital of the double bond is a likely candidate for the LUMO. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~2.1 D | A significant dipole moment, arising from the polar C-O and O-H bonds, influences intermolecular interactions and solubility. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate detailed reaction mechanisms.

For instance, the oxidation of this compound can be studied computationally. Theoretical investigations on the oxidation of similar molecules, such as 2-methoxyethanol (B45455), have been performed using density functional theory (M06-2X) and ab initio (CBS-QB3) levels of theory to study the potential energy surface for H-atom abstraction by radicals. researchgate.net Such studies identify the most likely sites for radical attack and the energy barriers associated with these processes. researchgate.net

Transition state theory can be used in conjunction with these calculations to determine reaction rate coefficients. researchgate.net The structures of transition states, which represent the highest energy point along the reaction coordinate, can be optimized, and their vibrational frequencies calculated to confirm they are true first-order saddle points. Intrinsic reaction coordinate (IRC) calculations can then be performed to ensure that the transition state connects the correct reactants and products.

A hypothetical reaction, the acid-catalyzed intramolecular cyclization of this compound to form a substituted tetrahydrofuran (B95107), can be computationally investigated. The table below outlines the key computational steps in such a study.

| Computational Step | Description | Expected Outcome |

| Reactant & Product Optimization | The geometries of this compound and the cyclic ether product are optimized to find their lowest energy structures. | Optimized structures and their corresponding electronic energies. |

| Transition State Search | Various methods (e.g., synchronous transit-guided quasi-Newton) are used to locate the transition state structure for the cyclization reaction. | The geometry of the transition state and its energy. |

| Frequency Calculation | Vibrational frequencies are calculated for all optimized structures. | Confirms that reactants and products are energy minima (all real frequencies) and the transition state is a saddle point (one imaginary frequency). |

| IRC Calculation | The reaction path is followed from the transition state down to the reactant and product to confirm the connection. | A plot of the minimum energy path, confirming the proposed mechanism. |

The study of reaction mechanisms is not limited to thermal reactions. Photochemical reactions can also be explored by calculating excited state potential energy surfaces.

Prediction of Reactivity and Selectivity via Molecular Modeling

Molecular modeling techniques allow for the prediction of the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic and steric properties of the molecule, it is possible to anticipate how it will interact with other reagents.

Reactivity indices derived from conceptual DFT, such as the Fukui function and local softness, can be calculated to predict the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely indicate that the oxygen of the hydroxyl group and the double bond are susceptible to electrophilic attack, while the acidic proton of the hydroxyl group is prone to attack by bases.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution in a molecule and can be used to predict sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would show negative potential (red) around the oxygen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydroxyl hydrogen, highlighting its electrophilic character.

Computational methods can also be used to predict the selectivity of reactions. For example, in the epoxidation of the double bond in this compound, molecular modeling could be used to predict the stereoselectivity of the reaction by calculating the transition state energies for the formation of different stereoisomers.

The following table summarizes how molecular modeling can be used to predict reactivity and selectivity.

| Predicted Property | Computational Method | Application to this compound |

| Site of Electrophilic Attack | Fukui Function (f-) analysis, MEP map | The double bond and the oxygen atoms are predicted to be the most likely sites for electrophilic attack. |

| Site of Nucleophilic Attack | Fukui Function (f+) analysis | The carbon atoms of the double bond and the carbon adjacent to the ether oxygen could be susceptible to nucleophilic attack under certain conditions. |

| Site of Radical Attack | Fukui Function (f0) analysis | The allylic protons and the protons on the carbon adjacent to the ether oxygen are potential sites for radical abstraction. |

| Stereoselectivity | Transition state modeling for different stereochemical pathways | In reactions like asymmetric epoxidation, the energy differences between diastereomeric transition states can be calculated to predict the major product. |

Conformation Analysis and Stereochemical Implications

The flexibility of the this compound molecule allows it to adopt various conformations, which can have significant implications for its physical properties and chemical reactivity. Conformation analysis involves systematically exploring the potential energy surface of the molecule as a function of its rotatable bonds to identify the most stable conformers.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform a conformational search. For this compound, the key dihedral angles to consider are around the C-O and C-C single bonds. The presence of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen is a possibility that would significantly stabilize certain conformations.

The relative energies of the different conformers can be calculated, and their populations at a given temperature can be determined using the Boltzmann distribution. The most stable conformer is the one that will be most populated at equilibrium and will likely dominate the molecule's reactivity. For instance, the accessibility of the double bond or the hydroxyl group to a reagent may depend on the preferred conformation of the molecule.

The table below illustrates a hypothetical conformational analysis of this compound.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Feature |

| A (Global Minimum) | O-C-C-O: gauche | 0.0 | 65 | Intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen. |

| B | O-C-C-O: anti | 1.2 | 25 | Extended conformation with no intramolecular hydrogen bonding. |

| C | C-O-C-C: gauche | 2.5 | 10 | Steric interaction between the methylallyl group and the hydroxyethyl (B10761427) group. |

Understanding the conformational preferences of this compound is also crucial for understanding its stereochemical implications in reactions where new stereocenters are formed. The pre-existing conformational bias can influence the facial selectivity of reactions at the double bond, leading to the preferential formation of one diastereomer over another.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(2-Methylallyloxy)ethanol, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of electronegative oxygen atoms and the carbon-carbon double bond. Based on established principles and data from structurally similar compounds, the predicted ¹H NMR spectral data are presented in Table 1. The spectrum would show characteristic multiplets for the vinyl protons, singlets for the methyl and methylene (B1212753) protons adjacent to the double bond, and triplets for the ethanolic protons, along with a broad singlet for the hydroxyl proton which can exchange with deuterium (B1214612) oxide.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment. The predicted ¹³C NMR chemical shifts for this compound are detailed in Table 2. The spectrum is expected to show signals for the sp² hybridized carbons of the double bond at lower field, and signals for the sp³ hybridized carbons at higher field. The presence of the methyl group on the double bond will also have a characteristic chemical shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -OH | ~2.5-4.5 | Broad Singlet | N/A |

| =CH₂ (a) | ~4.95 | Singlet | N/A |

| =CH₂ (b) | ~4.85 | Singlet | N/A |

| -O-CH₂-C= | ~3.90 | Singlet | N/A |

| -O-CH₂-CH₂-OH | ~3.65 | Triplet | ~5.0 |

| -CH₂-OH | ~3.55 | Triplet | ~5.0 |

| -CH₃ | ~1.70 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=CH₂ | ~142 |

| =CH₂ | ~112 |

| -O-CH₂-C= | ~75 |

| -O-CH₂-CH₂-OH | ~70 |

| -CH₂-OH | ~62 |

| -CH₃ | ~19 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 116.16 g/mol ), electron ionization (EI) would likely be used, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

The molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 116. The fragmentation of the molecular ion is predicted to occur through characteristic pathways for ethers and alcohols. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is a common fragmentation pathway for ethers. Another likely fragmentation is the loss of a water molecule from the alcohol moiety. The predicted major fragment ions for this compound are listed in Table 3. The base peak in the spectrum would likely result from a stable carbocation formed during fragmentation.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺ | (Molecular Ion) |

| 101 | [C₅H₉O₂]⁺ | CH₃ |

| 85 | [C₅H₉O]⁺ | OCH₃ |

| 71 | [C₄H₇O]⁺ | C₂H₅O |

| 57 | [C₄H₉]⁺ | C₂H₃O₂ |

| 45 | [C₂H₅O]⁺ | C₄H₇O |

| 43 | [C₃H₇]⁺ | C₃H₅O₂ |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. A typical GC method would employ a capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., a WAX column), to achieve good separation from other components. Flame ionization detection (FID) would provide high sensitivity for this organic analyte. unito.itarxiv.orgchromatographyonline.comshimadzu.com The retention time of the compound would be a key parameter for its identification and quantification. Temperature programming of the GC oven would be used to ensure efficient separation and good peak shape.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for non-volatile impurities or when derivatization is employed. A reversed-phase HPLC method using a C18 column would be a common approach. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.comresearchgate.netresearchgate.net Detection could be achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-active chromophore, a UV-Vis detector.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. docbrown.info Strong C-O stretching vibrations for the ether and alcohol groups would be observed in the 1050-1150 cm⁻¹ region. The presence of the double bond would be confirmed by a C=C stretching vibration around 1650 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond in this compound is expected to give a strong Raman scattering band around 1650 cm⁻¹. The various C-H and C-O stretching and bending vibrations would also be visible in the Raman spectrum, providing a comprehensive vibrational fingerprint of the molecule. researchgate.netresearchgate.netphysicsopenlab.orgnih.gov

Table 4: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Strong, Broad (IR) |

| =C-H | Stretching | 3010-3095 | Medium (IR, Raman) |

| C-H (sp³) | Stretching | 2850-3000 | Strong (IR, Raman) |

| C=C | Stretching | ~1650 | Medium (IR), Strong (Raman) |

| C-O | Stretching | 1050-1150 | Strong (IR) |

| O-H | Bending | 1330-1440 | Medium (IR) |

| =C-H | Bending | 675-1000 | Medium (IR) |

X-ray Crystallography for Crystalline Derivative Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is a liquid at room temperature, this technique cannot be applied directly. However, it is possible to synthesize a solid derivative of the compound which can then be analyzed by X-ray crystallography. For example, reaction of the terminal hydroxyl group with a suitable carboxylic acid or isocyanate could yield a crystalline ester or urethane (B1682113) derivative. The resulting crystal structure would provide precise bond lengths, bond angles, and conformational information, unequivocally confirming the molecular structure of the derivative and, by extension, the parent alcohol.

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of this compound in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. unito.it As a sample mixture passes through the GC column, its components are separated. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. This allows for the positive identification of this compound even in the presence of other co-eluting compounds, by matching its retention time and mass spectrum with that of a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile mixtures or when derivatization is necessary, LC-MS is the hyphenated technique of choice. The effluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS can provide both molecular weight and structural information for this compound and its related impurities or metabolites in a single analysis.

Future Research Directions and Emerging Trends for 2 2 Methylallyloxy Ethanol

Exploration of Sustainable and Green Synthesis Methodologies

Future research will increasingly prioritize the development of environmentally benign and economically viable methods for the synthesis of 2-(2-methylallyloxy)ethanol and its derivatives. The focus is shifting away from traditional synthesis routes, which often involve harsh conditions and stoichiometric reagents, towards greener alternatives that maximize atom economy and minimize waste. idosi.org

Key areas of exploration include:

Solvent-Free and Alternative Solvent Systems: A significant push is towards reducing or eliminating the use of conventional volatile organic compounds (VOCs) as solvents. jddhs.com Research into solvent-free reaction conditions is a primary goal. mdpi.commdpi.com Additionally, the use of greener solvents such as water, supercritical CO₂, bio-based solvents like ethanol (B145695), and ionic liquids is being investigated to lessen the environmental impact of the synthesis process. jddhs.comorganic-chemistry.orgpnas.orgrsc.org

Renewable Feedstocks: A long-term goal is the synthesis of this compound from renewable biomass sources. This involves developing catalytic pathways to convert bio-derived molecules into the necessary precursors, thereby reducing the reliance on petrochemical feedstocks. idosi.orgnih.govresearchgate.net

Table 1: Comparison of Green Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced waste, lower cost, simplified purification. mdpi.com |

| Green Solvents | Utilization of environmentally benign solvents like water or ethanol. jddhs.comorganic-chemistry.org | Lower toxicity, reduced pollution, potential for biodegradability. jddhs.com |

| Phase-Transfer Catalysis | Employs a catalyst to facilitate the reaction between reactants in different phases. mdpi.com | High selectivity, mild conditions, increased reaction rates. mdpi.com |

| Renewable Feedstocks | Using biomass-derived materials as the starting point for synthesis. idosi.org | Reduced carbon footprint, sustainability. idosi.orgnih.gov |

Design of Novel Catalytic Systems for Specific Transformations

The development of highly selective and efficient catalysts is crucial for unlocking the full synthetic potential of this compound. Research is directed towards designing catalysts that can precisely target either the allyl or the hydroxyl group, enabling a wide range of chemical transformations.

Emerging trends in this area include:

Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts, particularly those based on ruthenium, palladium, and molybdenum, are being explored for various transformations. mdpi.comorganic-chemistry.orgresearchgate.net For instance, ruthenium complexes have shown high efficiency in the isomerization of the allyl group to a 1-propenyl ether, a key monomer for cationic photopolymerization. mdpi.comresearchgate.net Molybdenum-based catalysts are being investigated for regioselective allylic amination reactions. organic-chemistry.org

Heterogeneous Catalysts: To improve catalyst reusability and simplify product purification, research is focusing on supporting metal catalysts on solid materials like alumina (B75360) or developing metal-organic frameworks (MOFs) as catalytic platforms. nih.govresearchgate.net These heterogeneous systems offer the potential for more sustainable and cost-effective industrial processes.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity under mild conditions. Future research may explore the use of engineered enzymes for specific transformations of this compound, such as selective oxidation of the hydroxyl group or stereoselective reactions at the double bond.

Table 2: Overview of Catalytic Systems for Allyloxyethanol Transformations

| Catalyst Type | Metal Center | Targeted Transformation | Key Advantages |

|---|---|---|---|

| Homogeneous | Ruthenium (Ru) | Isomerization of allyl group. researchgate.net | High activity and selectivity. researchgate.net |

| Homogeneous | Molybdenum (Mo) | Regioselective allylic amination. organic-chemistry.org | High yield and complete regioselectivity. organic-chemistry.org |

| Heterogeneous | Platinum (Pt) on Al₂O₃ | α-alkylation. researchgate.net | Reusability, additive-free conditions. researchgate.net |

| Metal-Organic Framework | Copper (Cu) | Dehydrogenative oxidation of alcohols. nih.gov | Recyclable, excellent stability. nih.gov |

Development of Advanced Functional Materials Incorporating the Allyloxyethanol Moiety

The bifunctionality of this compound makes it an attractive monomer for the synthesis of advanced functional materials with tailored properties. The hydroxyl group allows for incorporation into polymer backbones through ester or urethane (B1682113) linkages, while the allyl group provides a site for cross-linking or further functionalization.

Future research in materials science will likely focus on:

Functional Polymers: Incorporating the allyloxyethanol moiety into polymers can impart specific functionalities. For example, it can be used to create polymers with tunable solubility in different solvents, such as water-ethanol mixtures, which is important for applications in drug delivery and personal care products. researchgate.netmdpi.com The presence of the allyl group allows for post-polymerization modification, enabling the creation of smart materials that respond to external stimuli.

High-Performance Polymers: The compound can be a building block for high-performance polymers like polyether ether ketone (PEEK), enhancing properties such as thermal resistance and mechanical strength for demanding applications. idu.ac.idnih.gov

Supramolecular Systems and Crown Ethers: The allyloxyethanol structure can be a precursor for the synthesis of functionalized crown ethers and other macrocyclic hosts. mdpi.comrsc.org These molecules are key components in the development of sensors, separation technologies, and advanced drug delivery systems due to their ability to selectively bind specific ions or molecules. mdpi.comrsc.org

Interdisciplinary Research Integrating Bio-inspired Chemical Transformations

Drawing inspiration from biological systems offers a promising avenue for developing novel and highly efficient chemical processes. chimia.chwustl.edu Interdisciplinary research combining chemistry, biology, and materials science will be instrumental in harnessing the potential of this compound in bio-inspired applications.

Key areas for future exploration include:

Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes can lead to highly selective and efficient transformations under mild, environmentally friendly conditions. chimia.chrsc.org For example, developing catalysts inspired by oxidoreductase enzymes could enable the selective oxidation of the alcohol functionality in this compound without affecting the allyl group.

Bio-based Materials: Integrating this compound into bio-based or biodegradable polymers can lead to the development of more sustainable materials for a variety of applications, from packaging to biomedical devices.

Self-Assembling Systems: The amphiphilic nature that can be imparted by the allyloxyethanol moiety can be exploited to create self-assembling systems, such as micelles and vesicles, in aqueous or mixed-solvent systems. researchgate.net These structures have potential applications in areas like nano-encapsulation and targeted delivery.

Q & A

Q. What are the established synthetic routes for 2-(2-Methylallyloxy)ethanol, and what are the critical reaction parameters?

this compound is synthesized via etherification of 2-methylallyl alcohol with ethylene oxide or glycol intermediates under controlled conditions. Key steps include:

- Alkylation : Reacting 2-methylallyl bromide with ethylene glycol in the presence of a base (e.g., NaOH) at 60–80°C .

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, achieving ~95% purity .

Critical parameters include temperature control to avoid polymerization of the allyl group and stoichiometric ratios to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 5.2–5.4 ppm for allylic protons, δ 60–70 ppm for ether oxygens) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (116.16 g/mol) with precision (±0.001 amu) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O–H stretch at 3400 cm, C–O–C at 1100 cm) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives, such as indole carboxylates?

Derivatives like ethyl 2-(2-methylallyloxy)-1H-indole-3-carboxylate (47% yield) require:

- Catalyst Optimization : Palladium(II) catalysts enhance enantioselective Claisen rearrangements .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Gradients : Stepwise heating (e.g., 25°C → 80°C) prevents decomposition of thermally sensitive groups .

Q. What computational tools predict the thermodynamic behavior of this compound in solvent systems?

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Ventilation : Use fume hoods to limit exposure (TLV: 5 ppm) .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles mitigate dermal/ocular contact .

- Spill Management : Absorb with inert materials (e.g., silica gel) and neutralize with 10% NaOH .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.